1-[4-(4-Methoxyphenoxy)butyl]piperazine
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Overview
Description
1-[4-(4-Methoxyphenoxy)butyl]piperazine is a chemical compound with the molecular formula C15H24N2O2 and a molecular weight of 264.36 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a piperazine ring linked to a methoxyphenoxybutyl group.
Preparation Methods
The synthesis of 1-[4-(4-Methoxyphenoxy)butyl]piperazine typically involves the reaction of 4-(4-methoxyphenoxy)butyl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-[4-(4-Methoxyphenoxy)butyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the piperazine ring, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the methoxyphenoxy group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce secondary amines.
Scientific Research Applications
1-[4-(4-Methoxyphenoxy)butyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is used in biochemical assays and studies involving enzyme interactions. It can act as a ligand in binding studies, helping to elucidate the mechanisms of enzyme action.
Medicine: Research into potential therapeutic applications of this compound is ongoing. It has shown promise in preliminary studies as a potential drug candidate for various conditions.
Industry: In industrial settings, this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxyphenoxy)butyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with active sites on enzymes, potentially inhibiting or modulating their activity. The methoxyphenoxy group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[4-(4-Methoxyphenoxy)butyl]piperazine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)piperazine: This compound has a similar structure but lacks the butyl linker.
1-(4-Methoxybenzyl)piperazine: This compound includes a benzyl group instead of a butyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and binding characteristics.
Properties
IUPAC Name |
1-[4-(4-methoxyphenoxy)butyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-18-14-4-6-15(7-5-14)19-13-3-2-10-17-11-8-16-9-12-17/h4-7,16H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJUXMWLLLMGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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